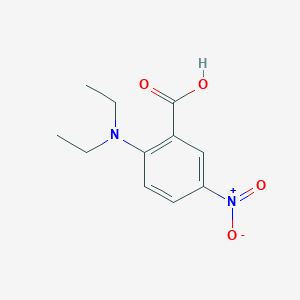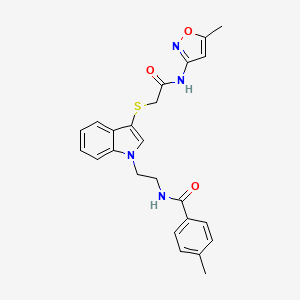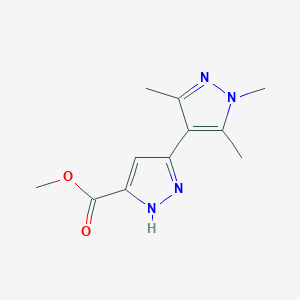![molecular formula C18H13F3N2O5 B2496672 N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 2034343-23-0](/img/structure/B2496672.png)
N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex oxalamides often involves novel synthetic approaches for constructing the desired molecular architecture. A relevant study outlines a one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, indicating a methodology that could be adapted for synthesizing similar compounds like the one (Mamedov et al., 2016). This process includes classical rearrangement sequences, offering a high-yielding and operationally simple method potentially applicable to the compound's synthesis.
Molecular Structure Analysis
Investigations into molecular structures often employ X-ray powder diffraction (XRPD) and density functional theory (DFT) to fully characterize compounds. For instance, the structure of related compounds has been determined using XRPD, revealing intricate details about molecular geometry and intermolecular interactions (Rahmani et al., 2017). These methods are crucial for understanding the detailed molecular structure of complex organic compounds.
Chemical Reactions and Properties
Oxalamide compounds participate in a variety of chemical reactions, reflecting their reactivity and potential for forming diverse chemical structures. For example, the use of N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has shown effectiveness in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines, showcasing the compound's versatile chemical properties and reactivity (Bhunia et al., 2017).
Physical Properties Analysis
The physical properties of such compounds, including solubility, thermal stability, and photoluminescence, are essential for determining their potential applications. Studies on similar compounds provide insights into these properties, indicating that they possess good solubility in polar organic solvents, exhibit high thermal stability, and show outstanding mechanical properties, which could be analogous to the compound (Yin et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances and participation in chemical reactions, define the compound's utility in various applications. The catalytic activity of compounds such as N,N'-Bisoxalamides in coupling reactions highlights the potential for diverse chemical transformations (Bhunia et al., 2017), which may also apply to the chemical behavior of "N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide".
Aplicaciones Científicas De Investigación
Novel Synthetic Methodologies
A novel acid-catalyzed rearrangement technique for the synthesis of oxalamides, including compounds similar to N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, showcases an operationally simple and high-yielding synthetic approach. This methodology provides a useful formula for anthranilic acid derivatives and oxalamides, indicating the compound's relevance in chemical synthesis and potential for producing various bioactive molecules (Mamedov et al., 2016).
Catalytic Applications
Copper-Catalyzed Coupling Reactions employing N,N'-bis(thiophen-2-ylmethyl)oxalamide demonstrate the compound's efficacy in Goldberg amidation, revealing its potential in facilitating the synthesis of complex organic structures. This application highlights the compound's role in enhancing the efficiency of copper-catalyzed reactions (De, Yin, & Ma, 2017).
Material Science Applications
In Polymers and Materials Science , the study on the effect of thermal history on the crystallization of poly(l-lactide) with soluble-type nucleators mentions compounds with similar structures to this compound. This research provides insights into how such compounds can influence the crystallization behavior and physical properties of polymers, offering potential applications in developing materials with desired thermal and mechanical characteristics (Shen et al., 2016).
Potential in Energetic Materials
For High-Performance Energetic Materials , the design and assembly of diverse N-O building blocks, including structures related to this compound, demonstrate promising applications. These materials exhibit high density, good thermal stability, and excellent detonation properties, making them suitable candidates for energetic materials (Zhang & Shreeve, 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O5/c19-18(20,21)28-13-3-1-12(2-4-13)23-17(25)16(24)22-9-14-5-6-15(27-14)11-7-8-26-10-11/h1-8,10H,9H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRDIVGAKMJVAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione](/img/structure/B2496589.png)




![Methyl 4-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]phenyl ether](/img/structure/B2496597.png)

![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-propan-2-ylurea](/img/structure/B2496600.png)


![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2496608.png)
![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2496609.png)
![2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2496610.png)
